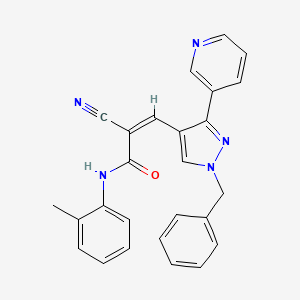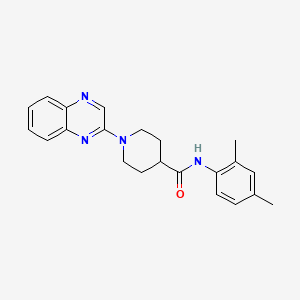![molecular formula C21H27NO10 B2410266 [3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate CAS No. 1094813-54-3](/img/structure/B2410266.png)
[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate, commonly known as Boc-protected NOD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Reaction with Other Chemicals
- The reaction of similar compounds with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol leads to the formation of butyl ester of the corresponding acid, resistant to aminolysis (Novakov et al., 2017).
Structural and Crystal Studies
- The study of structurally related molecules, like isochroman derivatives, indicates their tendency to crystallize in chiral space groups, which can be linked to the arrangement of substituents attached to the moiety (Palusiak et al., 2004).
Synthesis and Biological Applications
- Synthesis of compounds like Zn2+ complexes of 3,5-Bis[(1,5,9-triazacyclododecan-3-yloxy)methyl]phenyl conjugates suggests potential applications in creating artificial RNases, indicating a route for the development of biomedical applications (Niittymäki et al., 2013).
- Antioxidant and Anticancer Activities have been studied in synthesized methylated and acetylated derivatives of natural bromophenols, showcasing the potential of similar compounds in drug development (Dong et al., 2022).
- Novel dicationic imidazo[1,2-a]pyridines, which are structurally related, have been explored as antiprotozoal agents, suggesting potential therapeutic applications (Ismail et al., 2004).
Catalytic and Electrochemical Properties
- Studies on methoxycarbonylation of vinyl acetate catalyzed by palladium complexes of related compounds suggest the potential use in industrial chemical processes (Rucklidge et al., 2005).
- Electrochemical properties of silicon phthalocyanines, similar in structure, indicate possible applications in photodynamic therapy as DNA-targeting agents (Uslan & Sesalan, 2013).
Synthesis of Related Compounds
- Synthesis of N-Aryl alpha Amino Acids using Diaryliodonium Salts, similar in structure, highlights the potential in developing new pharmaceutical compounds (McKerrow et al., 2012).
Propiedades
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO10/c1-11(23)22-18-20(30-14(4)26)19(29-13(3)25)17(10-28-12(2)24)32-21(18)31-16-8-6-7-15(9-16)27-5/h6-9,17-21H,10H2,1-5H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSXGRGTGWRJQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC(=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2410188.png)
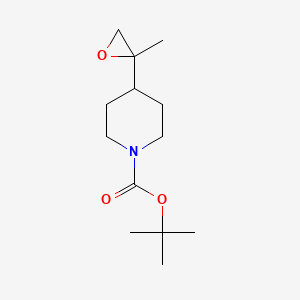

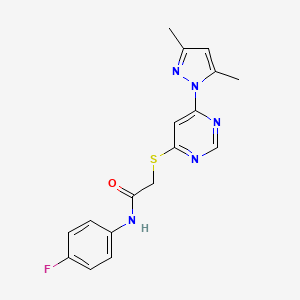


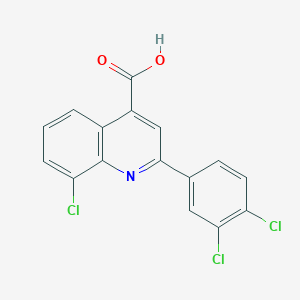
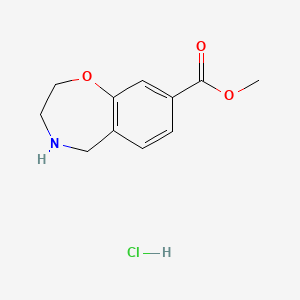
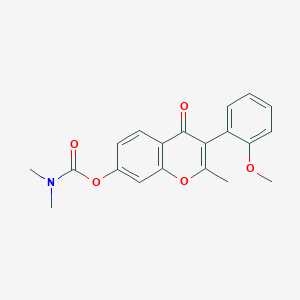
![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)
